![molecular formula C24H23FeP B15088647 [1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)
[1-(Diphenylphosphino)ethyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Diphenylphosphino)ethyl]ferrocene is an organophosphorus compound that features a ferrocene moiety in its structure. This compound is known for its applications in homogeneous catalysis and coordination chemistry. It is particularly valued for its ability to form stable complexes with various metals, making it a versatile ligand in catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphino)ethyl]ferrocene typically involves the reaction of ferrocene with diphenylphosphine under specific conditions. One common method includes the lithiation of ferrocene followed by the addition of chlorodiphenylphosphine. The reaction is usually carried out in the presence of a base such as n-butyllithium and a coordinating solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium salts, while substitution reactions can yield a variety of phosphine derivatives .
Applications De Recherche Scientifique
[1-(Diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which [1-(Diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic processes. The ferrocene moiety provides electronic stability, while the phosphine group offers steric and electronic tuning capabilities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used ferrocene-based ligand known for its versatility in catalysis.
1,2-Bis(diphenylphosphino)ethane: A similar diphosphine ligand used in various catalytic applications.
Uniqueness
[1-(Diphenylphosphino)ethyl]ferrocene is unique due to its specific structural configuration, which allows for fine-tuning of catalytic properties. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in both academic and industrial research .
Propriétés
Formule moléculaire |
C24H23FeP |
|---|---|
Poids moléculaire |
398.3 g/mol |
InChI |
InChI=1S/C19H18P.C5H5.Fe/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;/h2-16H,1H3;1-5H; |
Clé InChI |
WNHZFUIMWGWGNB-UHFFFAOYSA-N |
SMILES canonique |
CC([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


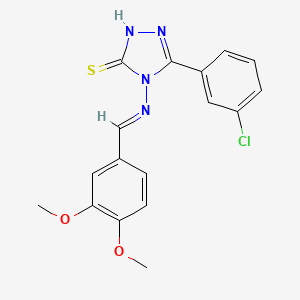
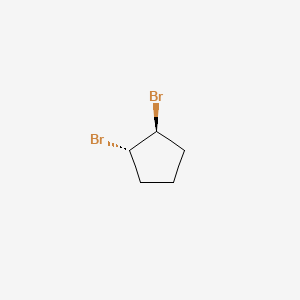
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)

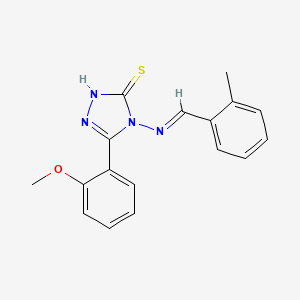
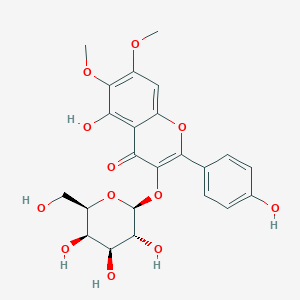
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
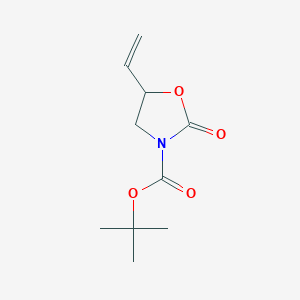

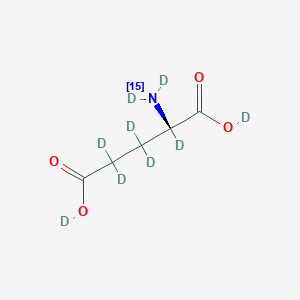

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
